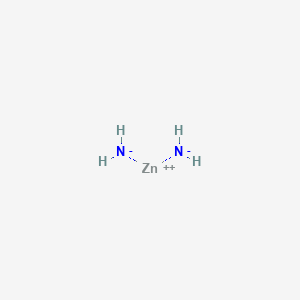
Diaminozinc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Zinc diazanide can be synthesized through the reaction of zinc salts, such as zinc acetate or zinc chloride, with ammonia or amine compounds. The reaction typically occurs in an aqueous solution, where the zinc salt reacts with the amine to form zinc diazanide. The general reaction can be represented as: [ \text{ZnCl}_2 + 2\text{NH}_3 \rightarrow \text{Zn(NH}_2\text{)}_2 + 2\text{HCl} ]
Industrial Production Methods
Industrial production of zinc diazanide involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and crystallization to obtain high-purity zinc diazanide. Techniques such as solvent extraction and recrystallization are commonly employed to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Zinc diazanide undergoes various chemical reactions, including:
Oxidation: Zinc diazanide can be oxidized to form zinc oxide and nitrogen gas.
Reduction: It can be reduced to elemental zinc and ammonia.
Substitution: The amine groups in zinc diazanide can be substituted with other ligands, such as halides or organic groups.
Common Reagents and Conditions
Oxidation: Oxygen or other oxidizing agents under elevated temperatures.
Reduction: Hydrogen gas or reducing agents like lithium aluminum hydride.
Substitution: Halides or organic reagents in the presence of a suitable catalyst.
Major Products
Oxidation: Zinc oxide (ZnO) and nitrogen gas (N₂).
Reduction: Elemental zinc (Zn) and ammonia (NH₃).
Substitution: Various zinc complexes depending on the substituent used.
Scientific Research Applications
Zinc diazanide has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other zinc compounds and as a catalyst in organic reactions.
Biology: Investigated for its potential antimicrobial properties and interactions with biological molecules.
Medicine: Explored for its potential use in drug delivery systems and as a component in therapeutic formulations.
Industry: Utilized in the production of advanced materials, such as zinc-based nanomaterials and coatings.
Mechanism of Action
The mechanism of action of zinc diazanide involves its ability to coordinate with various ligands and form stable complexes. This coordination ability allows it to interact with different molecular targets, such as enzymes and proteins, potentially altering their activity. The pathways involved in these interactions depend on the specific ligands and conditions present in the environment.
Comparison with Similar Compounds
Similar Compounds
Zinc oxide (ZnO): A widely used zinc compound with applications in materials science and medicine.
Zinc acetate (Zn(OAc)₂): Commonly used in chemical synthesis and as a dietary supplement.
Zinc chloride (ZnCl₂): Used in various industrial processes and as a catalyst.
Uniqueness
Zinc diazanide is unique due to its specific coordination with amine groups, which imparts distinct chemical properties compared to other zinc compounds. Its ability to form stable complexes with a variety of ligands makes it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
H4N2Zn |
|---|---|
Molecular Weight |
97.4 g/mol |
IUPAC Name |
zinc;azanide |
InChI |
InChI=1S/2H2N.Zn/h2*1H2;/q2*-1;+2 |
InChI Key |
PQJFBJISJZGASZ-UHFFFAOYSA-N |
Canonical SMILES |
[NH2-].[NH2-].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















